1,9-Bis(octyloxy)nonane-1,9-diol
Description
1,9-Bis(octyloxy)nonane-1,9-diol is a synthetic diol derivative characterized by two hydroxyl groups at the terminal positions of a nine-carbon chain, each substituted with an octyloxy group (-O-C₈H₁₇). The octyloxy groups enhance hydrophobicity and surfactant capabilities compared to unmodified diols, making it relevant for industrial applications such as lubricants, surfactants, and specialty polymers .
Properties
CAS No. |
88302-15-2 |
|---|---|
Molecular Formula |
C25H52O4 |
Molecular Weight |
416.7 g/mol |
IUPAC Name |
1,9-dioctoxynonane-1,9-diol |
InChI |
InChI=1S/C25H52O4/c1-3-5-7-9-14-18-22-28-24(26)20-16-12-11-13-17-21-25(27)29-23-19-15-10-8-6-4-2/h24-27H,3-23H2,1-2H3 |
InChI Key |
OPLOKRGDOFQTOT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(CCCCCCCC(O)OCCCCCCCC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,9-Bis(octyloxy)nonane-1,9-diol can be synthesized through a multi-step process involving the reaction of nonane-1,9-diol with octyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of 1,9-Bis(octyloxy)nonane-1,9-diol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,9-Bis(octyloxy)nonane-1,9-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alkanes or other reduced derivatives.
Substitution: The octyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of new ethers or other substituted derivatives.
Scientific Research Applications
1,9-Bis(octyloxy)nonane-1,9-diol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.
Mechanism of Action
The mechanism of action of 1,9-Bis(octyloxy)nonane-1,9-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modulating their activity. The octyloxy groups may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key differences between 1,9-Bis(octyloxy)nonane-1,9-diol and structurally related compounds:
Key Observations :
- Ether vs. Ester Groups: The ether linkages in 1,9-Bis(octyloxy)nonane-1,9-diol provide greater hydrolytic stability compared to ester-based analogs, making it suitable for high-temperature applications .
- Hydrophobicity: The octyloxy groups increase molecular weight (MW = 416.7 g/mol) and reduce water solubility relative to Nonane-1,9-diol (MW = 160.25 g/mol), favoring use in non-polar matrices .
Physical and Chemical Properties
Research Findings and Industrial Relevance
- Market Trends: Nonane-1,9-diol derivatives are gaining traction in Asia-Pacific markets for sustainable lubricants and cosmetics, driven by regulatory shifts toward bio-based chemicals .
- Sustainability: Enzymatic synthesis of Nonane-1,9-diol from renewable feedstocks (e.g., agricultural waste) aligns with green chemistry goals, though scalability remains a challenge .
- Performance: In lubricants, 1,9-Bis(octyloxy)nonane-1,9-diol’s ether linkages reduce oxidative degradation, extending machinery lifespan compared to ester-based alternatives .
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